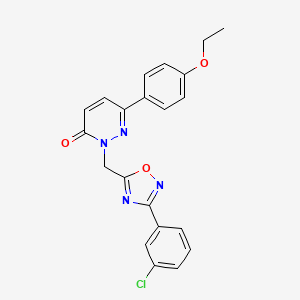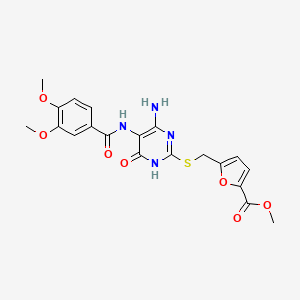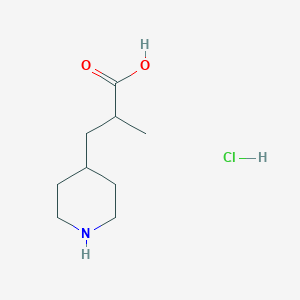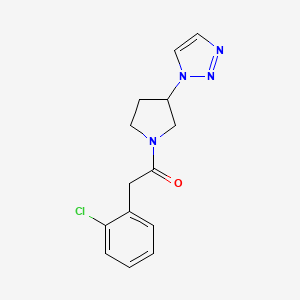
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
A study highlighted the microwave-assisted synthesis of a series of compounds similar to the specified chemical, focusing on the oxidative cyclization of hydrazones. This method allows for simple, rapid, and high-yielding reactions, leading to the environmentally benign synthesis of focused oxadiazole libraries, showcasing a novel class of biologically active heterocycles (Gaonkar, Nagashima, & Shimizu, 2011).
Heterocyclic Compound Synthesis
Another research avenue involves the synthesis of various heterocyclic systems from pyrazoloylhydroximoyl chloride, leading to the creation of quinoxaline, benzothiadiazine, benzoxadiazine, and other derivatives. These compounds were synthesized and structurally characterized, contributing to the chemical diversity of heterocyclic compounds with potential for various applications (Zohdi, Osman, & Abdelhamid, 1997).
Synthesis and Reactivity of Enamines
Research on the synthesis and reactivity of enamines towards the production of pyridazine, oxadiazole, and triazole derivatives provides insights into the chemical versatility and potential utility of these compounds in developing new materials or drugs (Abdallah, Salaheldin, & Radwan, 2007).
Antimicrobial Activity of Indolyl-substituted Furanones
A study explored the synthesis of heterocycles from indolyl-substituted furanones, leading to the creation of pyridazin-3(4H)-ones, oxadiazoles, and triazoles. These compounds underwent antimicrobial activity tests, highlighting the potential of such chemical structures in contributing to the development of new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Hypocholesterolemic Activity of Oxadiazole Derivatives
The synthesis of oxadiazole derivatives with hypocholesterolemic activities showcases another application of compounds related to the specified chemical. This research underscores the importance of heterocyclic compounds in the discovery and development of new therapeutic agents (Yurugi, Miyake, Tomimoto, Matsumura, & Imai, 1973).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dapagliflozin, are known to be potent inhibitors of the renal sodium-glucose co-transporter type 2 (sglt2) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its function, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Based on its structural similarity to other compounds, it may lead to changes in cellular processes and potentially have therapeutic effects .
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-2-28-17-8-6-14(7-9-17)18-10-11-20(27)26(24-18)13-19-23-21(25-29-19)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZKVOZMCQGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)
![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)




![9-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2769449.png)

